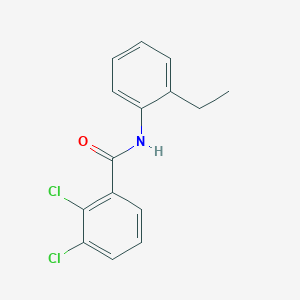

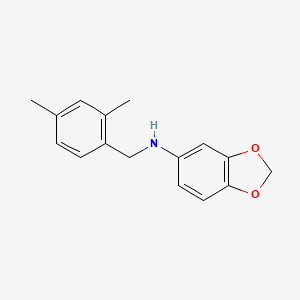

2,3-dichloro-N-(2-ethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-dichloro-N-(2-ethylphenyl)benzamide, also known as diclofop-methyl, is a selective herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. It belongs to the chemical family of aryloxyphenoxypropionates and acts by inhibiting the synthesis of fatty acids in the target plants.

Mécanisme D'action

Diclofop-methyl acts by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids in plants. Specifically, 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl binds to the biotin carboxylase (BC) domain of ACC, preventing the carboxylation of acetyl-CoA to malonyl-CoA, which is the first step in fatty acid synthesis (4).

Biochemical and Physiological Effects

The inhibition of fatty acid synthesis by 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl has several biochemical and physiological effects on plants. First, it reduces the levels of unsaturated fatty acids, which are important components of cell membranes and signaling molecules. Second, it leads to the accumulation of acetyl-CoA, which can be channeled into other metabolic pathways, such as the synthesis of amino acids and secondary metabolites. Third, it affects the balance between carbon and nitrogen metabolism, leading to changes in the levels of sugars, amino acids, and organic acids in the plant (5).

Avantages Et Limitations Des Expériences En Laboratoire

Diclofop-methyl has several advantages as a tool for studying plant fatty acid metabolism. It is a selective herbicide that targets only grassy weeds, leaving broadleaf crops unaffected. It is also relatively stable and easy to handle in the laboratory. However, there are some limitations to its use. For example, it is toxic to some non-target organisms, such as earthworms and aquatic invertebrates. In addition, it may have unintended effects on plant growth and development, such as altering the balance between primary and secondary metabolism.

Orientations Futures

There are several future directions for research on 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl and its effects on plant metabolism. First, more studies are needed to understand the molecular mechanisms of ACC inhibition by 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl and its effects on fatty acid synthesis. Second, the interactions between 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl and other metabolic pathways, such as the Krebs cycle and the pentose phosphate pathway, need to be explored. Third, the effects of 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl on plant microbiomes and soil ecology need to be investigated. Finally, new herbicides with improved selectivity and reduced toxicity to non-target organisms need to be developed.

Conclusion

Diclofop-methyl is a selective herbicide that inhibits the synthesis of fatty acids in plants. It has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has also been used as a tool to study the role of fatty acids in plant growth and development. While 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl has several advantages as a research tool, there are also some limitations to its use. Future research on 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl and its effects on plant metabolism will help to improve our understanding of plant biochemistry and ecology.

References:

1. US Patent 4,007,029

2. Duke, S. O. (2018). Herbicides and plant physiology. Boca Raton, FL: CRC Press.

3. Li-Beisson, Y., Shorrosh, B., Beisson, F., Andersson, M. X., Arondel, V., Bates, P. D., ... & Ohlrogge, J. (2013). Acyl-lipid metabolism. The Arabidopsis Book, 11, e0161.

4. Dewick, P. M. (2002). Medicinal natural products: a biosynthetic approach (2nd ed.). Chichester, UK: Wiley.

5. Fiehn, O. (2002). Metabolomics--the link between genotypes and phenotypes. Plant Molecular Biology, 48(1-2), 155-171.

Méthodes De Synthèse

Diclofop-methyl is synthesized by reacting 2,3-dichlorobenzoic acid with 2-ethylphenol in the presence of thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl alcohol to yield the methyl ester. The methyl ester is then treated with sodium hydroxide to form the final product, 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl (1).

Applications De Recherche Scientifique

Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been shown to be effective against a wide range of grassy weeds, including wild oats, green foxtail, and barnyardgrass (2). In addition, 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl has been used as a tool to study the role of fatty acids in plant growth and development. For example, it has been shown that 2,3-dichloro-N-(2-ethylphenyl)benzamidehyl inhibits the growth of Arabidopsis thaliana by reducing the levels of unsaturated fatty acids in the plant (3).

Propriétés

IUPAC Name |

2,3-dichloro-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO/c1-2-10-6-3-4-9-13(10)18-15(19)11-7-5-8-12(16)14(11)17/h3-9H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXFHIPYBLCRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5770309.png)

![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)

![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)

![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)

![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)

![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)

![1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5770366.png)